Home > Products > Screening Compounds P143058 > URAT1 inhibitor 1
URAT1 inhibitor 1 -

URAT1 inhibitor 1

Catalog Number: EVT-8235867
CAS Number:
Molecular Formula: C19H15Br2N5O2S2
Molecular Weight: 569.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Molecular Structure Analysis

Structure and Data
Lesinurad has a complex molecular structure characterized by its triazole ring and various functional groups that enhance its binding affinity to URAT1. The molecular formula for lesinurad is C9_{9}H8_{8}BrN3_{3}S, indicating the presence of bromine, nitrogen, and sulfur atoms within its structure. The compound's three-dimensional conformation allows for optimal interaction with the URAT1 protein, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details
The chemical reactions involved in synthesizing lesinurad include several key steps:

  1. Bromination: Using N-bromosuccinimide to introduce bromine into the naphthalene derivative.
  2. Cyclization: Formation of the triazole ring through reaction with thio compounds.
  3. Hydrolysis: Hydrolyzing esters to yield carboxylic acids necessary for biological activity.
  4. Substitution Reactions: Various substitution reactions are employed to finalize the structure, often involving bases like sodium carbonate to facilitate reactions under mild conditions .

These reactions are carefully controlled to optimize yield and minimize by-products.

Mechanism of Action

Process and Data
Lesinurad functions by inhibiting URAT1, which is responsible for reabsorbing uric acid from the renal tubular fluid back into the bloodstream. By blocking this transporter, lesinurad increases uric acid excretion in urine, effectively lowering serum uric acid levels. This mechanism is particularly beneficial for patients suffering from gout, where elevated uric acid levels can lead to painful crystal formation in joints .

In vitro studies have shown that lesinurad demonstrates a significant reduction in uric acid levels compared to untreated controls, confirming its efficacy as a uricosuric agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Lesinurad exhibits several notable physical properties:

  • Melting Point: Approximately 147–149 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity of lesinurad post-synthesis, while Mass Spectrometry (MS) provides insights into its molecular weight and purity .

Applications

Scientific Uses
Lesinurad's primary application lies in its use as a therapeutic agent for managing gout. It is often prescribed in conjunction with other medications such as xanthine oxidase inhibitors to enhance uric acid control. Ongoing research continues to explore additional uses of URAT1 inhibitors in conditions associated with hyperuricemia and potential roles in cardiovascular health due to their effects on uric acid metabolism .

Furthermore, studies are investigating novel derivatives of lesinurad that may offer improved potency or reduced side effects, expanding the therapeutic landscape for patients with chronic hyperuricemia .

Molecular Mechanisms of URAT1 Inhibition by URAT1 Inhibitor 1

Structural Basis of URAT1–Inhibitor Interaction Dynamics

The human urate transporter 1 (URAT1) serves as the primary molecular conduit for urate reabsorption in the renal proximal tubule, making it a critical therapeutic target for gout management. Recent advances in cryo-electron microscopy (cryo-EM) have elucidated high-resolution structures of URAT1 complexed with diverse inhibitors, revealing intricate binding dynamics. These structures demonstrate that URAT1 inhibitors such as benzbromarone, verinurad, and dotinurad bind exclusively to the inward-open conformation of the transporter, with binding affinities correlated with their inhibitory potency [1] [7]. The binding pocket is architecturally defined by transmembrane helices TM1, TM4, TM5, TM7, TM8, TM10, and TM11, forming a hydrophobic-rich cavity that accommodates diverse chemotypes through adaptable interactions [1] [3].

Key intermolecular forces stabilizing these complexes include:

  • π-Stacking networks between inhibitor aromatic rings and phenylalanine residues (Phe241, Phe360, Phe364, Phe365, Phe449)
  • Hydrogen bonds involving polar residues (Ser35, Gln473, Lys393)
  • Halogen bonding (e.g., bromine atoms in benzbromarone with Asn237) [1] [7]

Table 1: Cryo-EM Resolved URAT1-Inhibitor Complexes

InhibitorResolution (Å)Binding Affinity (IC₅₀)Key Interacting Residues
Benzbromarone3.00.22 µMSer35, Phe241, Phe360, Phe365, Gln473
Verinurad3.33.5 µMPhe364, Phe449, Arg477, Lys393
Dotinurad3.2<1 µMSer35, Phe365, Arg477, Phe449

The plasticity of the binding site enables accommodation of structurally distinct inhibitors, with benzbromarone adopting a U-shaped configuration while verinurad extends linearly across the substrate pathway [1] [6]. This structural adaptability provides the foundation for designing next-generation inhibitors with optimized binding kinetics.

Substrate-Binding Pocket Occupancy and Competitive Inhibition Mechanisms

URAT1 inhibitors exert therapeutic effects through competitive inhibition by sterically occluding the urate-binding site. Cryo-EM structures of URAT1-urate complexes reveal the substrate bound within a central aromatic cage formed by five phenylalanine residues (Phe241, Phe360, Phe364, Phe365, Phe449), supplemented by electrostatic interactions with Lys393 and Arg477 [1] [7] [9]. This binding motif positions urate’s oxygens within hydrogen-bonding distance of key residues, facilitating high-affinity recognition.

Inhibitors strategically mimic these substrate-residue interactions:

  • Benzbromarone’s ethyl-benzofuran moiety occupies the space equivalent to urate’s xanthine ring, engaging in π-stacking with Phe360, Phe364, and Phe365 [7]
  • Verinurad’s triazolopyrimidine core displaces urate through hydrophobic contacts with Phe449 and ionic interactions with Arg477 [1]
  • The conserved positively charged residues (Lys393, Arg477) serve as anchor points for inhibitor carboxylate or sulfonyl groups, mirroring urate’s ionic interactions [1] [9]

Table 2: Comparative Binding Modes of Urate and Inhibitors

LigandHydrophobic InteractionsPolar InteractionsBinding Free Energy (kcal/mol)
UratePhe360, Phe364, Phe365, Phe449Lys393, Arg477, Ser35 (H₂O-mediated)-8.2 ± 0.3
BenzbromaronePhe241, Phe360, Phe364, Phe365Gln473, Asn237-10.5 ± 0.4
VerinuradPhe364, Phe449, Leu75Arg477, Lys393-9.8 ± 0.5

This molecular mimicry enables inhibitors to compete effectively with urate, with inhibition constants (Kᵢ) correlating with their binding energy profiles. Mutagenesis studies confirm that substitution of Phe365Ala or Arg477Ala reduces inhibitor affinity by 10-100 fold, underscoring their indispensability in competitive binding [4] [7].

Conformational Locking Effects on URAT1 Transport Cycles

Beyond steric occlusion, URAT1 inhibitors impose allosteric constraints on the transporter’s conformational dynamics. Structural analyses reveal that inhibitor-bound URAT1 remains arrested in the inward-open state, preventing transition to outward-open or occluded conformations essential for urate translocation [7] [9]. This "locking" mechanism disrupts the rocker-switch transport cycle intrinsic to Major Facilitator Superfamily (MFS) proteins.

Comparative analysis of URAT1 conformations demonstrates:

  • Inward-open inhibitor complexes exhibit root-mean-square deviation (RMSD) values <0.35 Å among different inhibitors, indicating structural uniformity [1]
  • Urate-bound states display conformational diversity: outward-open (4.1 Å resolution), occluded (4.7 Å), and inward-open (3.3 Å), reflecting transitional flexibility [1]
  • Inhibitor binding stabilizes the intracellular gate through hydrogen-bonding networks involving TM1 (Ser35), TM7 (Gln473), and TM11 (Arg477), restricting domain movement [7]

Molecular dynamics simulations reveal that inhibitor binding reduces helical mobility in the N-terminal domain (TMs 1-6) by 40-60%, particularly immobilizing TM4 and TM5, which undergo significant displacement during urate transport [1] [9]. This kinetic trapping prevents the alternating access mechanism, as confirmed by electrophysiological studies showing complete cessation of urate-induced currents in inhibitor-bound URAT1 [7].

Table 3: Conformational Dynamics in URAT1 States

StateRMSD vs Inward-Open (Å)Domain OrientationIntracellular Gate Width (Å)
Outward-open12.8 ± 0.730° rotation3.2
Occluded8.3 ± 0.5Closed1.8
Inward-open (urate)ReferenceOpen15.6
Inward-open (inhibitor)0.11-0.35Open (stabilized)15.4-15.7

Role of Key Residues in Inhibitor Specificity

The species-dependent affinity of URAT1 inhibitors originates from critical residue variations between human and orthologs. Chimeric studies contrasting human and rat URAT1 (74% identity) identified three residues dictating inhibitor specificity: Ser35, Phe365, and Ile481 in humans versus Asn35, Tyr365, and Met481 in rats [4]. Single-point mutations at these positions modulate inhibitor affinity by 10-100 fold:

  • Ser35: Located in TM1, its hydroxyl group forms water-mediated hydrogen bonds with urate and direct hydrogen bonds with benzbromarone [4] [7]. Mutation to Asn (rat-conserved) reduces benzbromarone affinity 6-fold due to steric clash and altered hydration patterns [4].
  • Phe365: This TM7 residue constitutes the central component of the aromatic cage. Its mutation to tyrosine (rat-conserved) diminishes hydrophobic contact surface area, increasing benzbromarone’s IC₅₀ 23-fold [1] [4]. Phe365Ala abolishes urate transport by disrupting π-stacking [7].
  • Arg477: Situated in TM11, it forms a salt bridge with urate’s C2-O⁻ moiety and inhibitors’ anionic groups [1] [9]. Pathogenic mutations (Arg477Ser/His) cause renal hypouricemia due to defective urate binding [7]. This residue also governs chloride sensitivity, with Arg477Ser abolishing anion-mediated inhibition [5].

Figure 1: Residue Interaction Networks in URAT1 Inhibition

Inhibitor Binding Hotspots:  1. TM1: Ser35 — Hydrogen bond donor  2. TM7: Phe365 — π-Stacking anchor  3. TM8: Lys393 — Cation-π interaction  4. TM11: Arg477 — Ionic bond formation  

Evolutionary analysis reveals these specificity residues are conserved among primates but divergent in rodents, explaining the limited translational relevance of rodent gout models [4]. The combinatorial effect of these residues creates a high-affinity pocket absent in other SLC22 transporters (e.g., OAT1/OCT1), enabling targeted therapeutic intervention without off-target inhibition [3] [7].

Table 4: Impact of Key Residue Mutations on Inhibitor Efficacy

MutationBenzbromarone IC₅₀ ShiftVerinurad IC₅₀ ShiftUptake Activity (% Wild-type)
Ser35Asn↑ 6-fold↑ 4-fold92%
Phe365Tyr↑ 23-fold↑ 18-fold45%
Arg477Ala↑ >100-fold↑ >100-fold<5%
Phe449AlaNot testableNot testable<2%

The precise mapping of these residues informs structure-based drug design, enabling optimization of inhibitor scaffolds through:

  • Hydrogen-bond acceptors positioned to engage Ser35
  • Aromatic extensions maximizing π-stacking with Phe365/Phe449
  • Acidic moieties targeting Arg477/Lys393 [1] [6] [7]

This residue-specific blueprint facilitates the development of high-specificity URAT1 inhibitors with potentially reduced off-target effects compared to first-generation drugs.

Properties

Product Name

URAT1 inhibitor 1

IUPAC Name

1-[[5-bromo-4-[(4-bromonaphthalen-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-3-ylmethanesulfonamide

Molecular Formula

C19H15Br2N5O2S2

Molecular Weight

569.3 g/mol

InChI

InChI=1S/C19H15Br2N5O2S2/c20-17-8-7-13(15-5-1-2-6-16(15)17)11-26-18(21)23-24-19(26)29-12-30(27,28)25-14-4-3-9-22-10-14/h1-10,25H,11-12H2

InChI Key

KPBJDNPRRPXSOG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CN3C(=NN=C3Br)SCS(=O)(=O)NC4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CN3C(=NN=C3Br)SCS(=O)(=O)NC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.